A Comprehensive Technical Guide to the Chemical Synthesis of 7-Hydroxy Prochlorperazine Reference Standard
A Comprehensive Technical Guide to the Chemical Synthesis of 7-Hydroxy Prochlorperazine Reference Standard
Introduction
7-Hydroxy Prochlorperazine is a significant metabolite of the widely used antipsychotic and antiemetic drug, Prochlorperazine.[1] As a reference standard, its availability in a highly pure and well-characterized form is paramount for a multitude of applications in drug development and quality control. These applications include, but are not limited to, pharmacokinetic studies, metabolism research, and as a quantitative standard in the analysis of pharmaceutical formulations.
This in-depth technical guide provides a comprehensive overview of a plausible and robust chemical synthesis route for 7-Hydroxy Prochlorperazine, designed to meet the stringent requirements of a reference standard. The guide is structured to provide not only a step-by-step synthetic protocol but also to elucidate the underlying chemical principles and rationale behind the chosen methodologies. Furthermore, it details the necessary analytical techniques for the thorough characterization and purity assessment of the final compound, alongside guidelines for ensuring its stability.
Synthetic Strategy Overview
The synthesis of 7-Hydroxy Prochlorperazine is a multi-step process that can be logically divided into three key stages:
-
Synthesis of the Core Intermediate: The preparation of the pivotal precursor, 2-chloro-7-hydroxyphenothiazine.
-
Synthesis of the Alkylating Side Chain: The synthesis of 1-(3-chloropropyl)-4-methylpiperazine.
-
Final Coupling and Purification: The N-alkylation of the phenothiazine core with the piperazine side chain, followed by rigorous purification of the final product.
This strategic approach allows for the controlled construction of the target molecule, with purification steps at intermediate stages to ensure the high purity of the final reference standard.
Caption: Overall synthetic workflow for 7-Hydroxy Prochlorperazine.
Part 1: Synthesis of the Core Intermediate: 2-Chloro-7-hydroxyphenothiazine
The synthesis of the hydroxylated phenothiazine core is the most critical part of this process. A reliable method involves the introduction of a nitro group at the 7-position of 2-chlorophenothiazine, followed by its reduction to an amino group, and subsequent diazotization and hydrolysis to yield the desired hydroxyl functionality.
Step 1.1: Nitration of 2-Chlorophenothiazine
The introduction of a nitro group onto the phenothiazine ring is achieved through electrophilic aromatic substitution. The directing effects of the existing substituents on the 2-chlorophenothiazine ring favor the substitution at the 7-position.
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-chlorophenothiazine in a suitable solvent such as glacial acetic acid.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) dropwise to the cooled solution while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water to precipitate the crude 2-chloro-7-nitrophenothiazine.
-
Filter the precipitate, wash with cold water until the washings are neutral, and dry under vacuum.
Step 1.2: Reduction of 2-Chloro-7-nitrophenothiazine
The nitro group is then reduced to an amino group. A common and effective method for this transformation is catalytic hydrogenation or reduction using a metal in an acidic medium.
Experimental Protocol:
-
In a hydrogenation vessel, suspend the crude 2-chloro-7-nitrophenothiazine in a suitable solvent like ethanol or ethyl acetate.
-
Add a catalytic amount of a hydrogenation catalyst, such as palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas and stir the mixture at room temperature until the theoretical amount of hydrogen is consumed.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-chloro-7-aminophenothiazine.
Step 1.3: Diazotization and Hydrolysis to 2-Chloro-7-hydroxyphenothiazine
The final step in the synthesis of the core intermediate involves the conversion of the amino group to a hydroxyl group via a diazonium salt intermediate.
Experimental Protocol:
-
Dissolve the crude 2-chloro-7-aminophenothiazine in a dilute aqueous acid solution (e.g., sulfuric acid or hydrochloric acid) and cool the mixture to 0-5°C in an ice-salt bath.
-
Slowly add a cold aqueous solution of sodium nitrite dropwise, keeping the temperature below 5°C.
-
Stir the mixture for a short period to ensure complete formation of the diazonium salt.
-
Gently heat the solution of the diazonium salt. The diazonium group will be replaced by a hydroxyl group with the evolution of nitrogen gas.
-
After the evolution of gas ceases, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-chloro-7-hydroxyphenothiazine. This intermediate should be purified by column chromatography before proceeding to the next step.
Part 2: Synthesis of the Alkylating Side Chain: 1-(3-Chloropropyl)-4-methylpiperazine
The synthesis of the side chain is a straightforward N-alkylation reaction.
Experimental Protocol:
-
In a round-bottom flask, combine 1-methylpiperazine, 1-bromo-3-chloropropane, and a suitable base such as potassium carbonate in a solvent like acetone or acetonitrile.[2][3]
-
Reflux the mixture for several hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 1-(3-chloropropyl)-4-methylpiperazine by vacuum distillation to obtain a colorless to pale yellow oil.[3]
Part 3: Final Coupling and Purification of 7-Hydroxy Prochlorperazine
The final step involves the N-alkylation of the 2-chloro-7-hydroxyphenothiazine with the synthesized side chain.
Caption: Final N-alkylation step in the synthesis of 7-Hydroxy Prochlorperazine.
Experimental Protocol:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the purified 2-chloro-7-hydroxyphenothiazine in a dry, aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Add a strong base, such as sodium hydride (NaH), portion-wise at 0°C to deprotonate the phenothiazine nitrogen.
-
Stir the mixture at room temperature for a short period to ensure complete deprotonation.
-
Slowly add a solution of 1-(3-chloropropyl)-4-methylpiperazine in the same dry solvent to the reaction mixture.
-
Heat the reaction mixture and stir for several hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction to room temperature and carefully quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 7-Hydroxy Prochlorperazine.
Purification of 7-Hydroxy Prochlorperazine Reference Standard
To achieve the high purity required for a reference standard, the crude product must be subjected to a rigorous purification process, typically using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Preparative RP-HPLC Protocol:
-
Dissolve the crude 7-Hydroxy Prochlorperazine in a minimal amount of a suitable solvent (e.g., methanol or acetonitrile).
-
Inject the solution onto a preparative C18 RP-HPLC column.
-
Elute the compound using a gradient of a suitable mobile phase, such as a mixture of water with a small amount of an ion-pairing agent (e.g., formic acid or trifluoroacetic acid) and acetonitrile.[4][5][6]
-
Monitor the elution profile using a UV detector at an appropriate wavelength.
-
Collect the fractions containing the pure 7-Hydroxy Prochlorperazine.
-
Combine the pure fractions and remove the organic solvent under reduced pressure.
-
Lyophilize the remaining aqueous solution to obtain the final product as a pure, solid reference standard.
Part 4: Analytical Characterization of 7-Hydroxy Prochlorperazine Reference Standard
A comprehensive analytical characterization is essential to confirm the identity, purity, and quality of the synthesized reference standard.
| Analytical Technique | Purpose | Expected Results/Parameters |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | Purity ≥ 99.5% (by peak area normalization). A single major peak at the expected retention time. |
| High-Resolution Mass Spectrometry (HRMS) | Confirmation of molecular formula | Accurate mass measurement of the molecular ion [M+H]⁺ consistent with the elemental composition C₂₀H₂₅ClN₃OS⁺.[7][8][9][10] |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation | Chemical shifts, coupling constants, and integration values consistent with the structure of 7-Hydroxy Prochlorperazine. |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation | Number of signals and chemical shifts corresponding to the unique carbon atoms in the molecule. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups | Characteristic absorption bands for O-H (hydroxyl), C-H (aromatic and aliphatic), C=C (aromatic), and C-N and C-S bonds.[11][12][13] |
| Residual Solvent Analysis (GC-HS) | Quantification of residual solvents | Levels of residual solvents should be within the limits specified by ICH guidelines. |
| Water Content (Karl Fischer Titration) | Determination of water content | Water content should be determined and reported. |
Predicted Spectroscopic Data:
-
¹H NMR (500 MHz, DMSO-d₆): δ (ppm) ~9.5 (s, 1H, Ar-OH), 6.8-7.3 (m, 6H, Ar-H), 3.8-4.0 (t, 2H, N-CH₂), 2.2-2.5 (m, 10H, piperazine and propyl protons), 2.1 (s, 3H, N-CH₃).
-
¹³C NMR (125 MHz, DMSO-d₆): δ (ppm) ~155 (C-OH), 145-120 (aromatic carbons), ~55 (N-CH₂), ~53 (piperazine carbons), ~45 (N-CH₃), ~25 (propyl carbon).
-
FTIR (KBr, cm⁻¹): ~3400 (br, O-H stretch), ~3050 (aromatic C-H stretch), ~2950, 2800 (aliphatic C-H stretch), ~1600, 1470 (aromatic C=C stretch).
Part 5: Stability, Storage, and Handling of the Reference Standard
To ensure the integrity of the 7-Hydroxy Prochlorperazine reference standard, it is crucial to establish its stability under various conditions and to define appropriate storage and handling procedures.
Stability Testing Protocol (Based on ICH Guidelines)
A comprehensive stability study should be conducted according to the International Council for Harmonisation (ICH) guidelines Q1A(R2).[14][15][16][17][18]
| Condition | Temperature | Relative Humidity | Duration |
| Long-term | 25°C ± 2°C | 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C | 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C | 75% RH ± 5% RH | 6 months |
The reference standard should be tested at appropriate time intervals for appearance, purity (by HPLC), and water content.
Storage and Handling
-
Storage: The 7-Hydroxy Prochlorperazine reference standard should be stored in a well-closed, light-resistant container at a controlled low temperature (e.g., -20°C) to minimize degradation.
-
Handling: The standard should be handled in a controlled environment to prevent contamination and exposure to moisture and light. It is recommended to allow the container to equilibrate to room temperature before opening to avoid condensation.
Conclusion
The successful synthesis and rigorous characterization of 7-Hydroxy Prochlorperazine as a reference standard are critical for advancing pharmaceutical research and ensuring the quality of Prochlorperazine-containing products. The synthetic route and analytical methodologies detailed in this guide provide a robust framework for researchers, scientists, and drug development professionals to produce and validate this essential compound. Adherence to these protocols and a thorough understanding of the underlying scientific principles will ensure the generation of a high-quality reference standard suitable for its intended applications.
References
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]
-
Slideshare. Ich guideline for stability testing. [Link]
-
PrepChem.com. Synthesis of 1-(3-chloropropyl)-4-(2-pyrimidinyl)piperazine. [Link]
-
European Medicines Agency (EMA). (2025). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]
-
Geethanjali Group of Institutions. ICH GUIDELINE & STABILITY PROTOCOLS FOR DIFFERENT PHARMACEUTICAL DOSAGE FORMS. [Link]
- Google Patents.
-
PrepChem.com. Synthesis of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine. [Link]
-
PubMed. Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry. [Link]
-
ResearchGate. 1 H-and 13 C-NMR chemical shifts for compound 7. [Link]
-
University of California, Los Angeles. Chem 117 Reference Spectra Spring 2011. [Link]
-
CORE. Master of Science. [Link]
-
SIELC Technologies. Separation of Prochlorperazine on Newcrom R1 HPLC column. [Link]
- Google Patents.
-
National Institutes of Health. Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. [Link]
-
Indian Journal of Pharmaceutical Sciences. Synthesis of new 2-chloro- phenothiazinothiadiazol-2-oxoaze- tidines :Antimicrobial and antiinflammatory agents. [Link]
- Google Patents. CN101417986A - Method for preparing 2-chlorophenothiazine.
- Google Patents. US3426020A - Synthesis of 2-substituted phenothiazines.
-
The Open Pharmaceutical Sciences Journal. PHARMSCI-3-149.pdf. [Link]
-
National Institutes of Health. Photodegradation of 2-chloro Substituted Phenothiazines in Alcohols. [Link]
-
MDPI. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. [Link]
-
ResearchGate. (PDF) Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. [Link]
-
ResolveMass Laboratories Inc. High Resolution Mass Spectrometry. [Link]
-
LCGC International. Removal of Contaminant Peaks in Reversed-Phase Gradient Liquid Chromatography for Improved Detection of Pharmaceutical Impurities. [Link]
-
ResearchGate. FT-IR spectral observed and standard values. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). [Link]
-
National Institutes of Health. 2-Chlorophenothiazine. [Link]
-
ResearchGate. Analysis and identification of prochlorperazine impurities and forced degradation products using a stability-indicating HPLC method. [Link]
-
International Journal of Pharmaceutical Sciences and Research. Rajesh et al., IJPSR, 2021; Vol. 12(1): 272-280. [Link]
-
PubMed. Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. [Link]
-
Journal of Applied Pharmaceutical Research. Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage. [Link]
-
Austin Publishing Group. Separation and Determination of Prochlorperazine Maleate and Pyridoxine Hydrochloride in Tablet Formulation by RP-HPLC. [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. [Link]
- Google Patents.
- Google Patents.
-
ResearchGate. FTIR spectrum of 7-hydroxy-4-methyl coumarin. [Link]
Sources
- 1. Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. prepchem.com [prepchem.com]
- 4. Separation of Prochlorperazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. japtronline.com [japtronline.com]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. resolvemass.ca [resolvemass.ca]
- 11. openpharmaceuticalsciencesjournal.com [openpharmaceuticalsciencesjournal.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ICH Official web site : ICH [ich.org]
- 15. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 16. Ich guideline for stability testing | PPTX [slideshare.net]
- 17. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 18. geethanjaliinstitutions.com [geethanjaliinstitutions.com]
Figure 1. Chemical structure of 7-Hydroxy Prochlorperazine with IUPAC numbering for the phenothiazine core.
